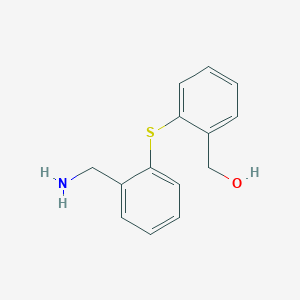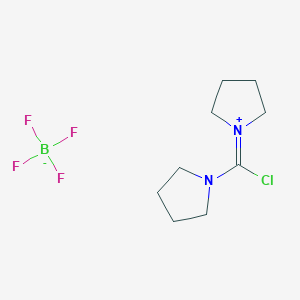
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate is a chemical compound with the molecular formula C9H16BClF4N2 and a molecular weight of 274.49 g/mol . This compound is known for its use in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate typically involves the reaction of pyrrolidine with a chlorinating agent in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve scaling up this reaction while maintaining strict control over the reaction environment to prevent moisture sensitivity and ensure high purity of the final product .
Análisis De Reacciones Químicas
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is used as a condensing agent in organic synthesis, facilitating the formation of carbon-nitrogen bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the specific nucleophile and reaction conditions .
Aplicaciones Científicas De Investigación
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of biological molecules and their interactions.
Mecanismo De Acción
The mechanism of action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate involves its ability to act as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The pyrrolidine ring in its structure enhances its reactivity and allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate can be compared with other similar compounds such as:
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate: Similar in structure but with different anionic components, affecting its reactivity and applications.
Chloro-N,N,N’,N’-bis(tetramethylene)formamidinium Tetrafluoroborate: Another related compound with similar uses in organic synthesis.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the tetrafluoroborate anion, which provides distinct reactivity and stability properties .
Propiedades
IUPAC Name |
1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRROZYAIGHAMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371509 |
Source


|
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115007-14-2 |
Source


|
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
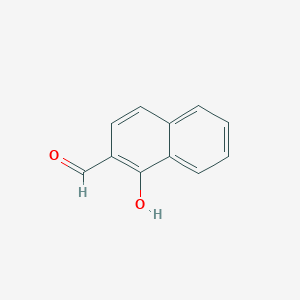
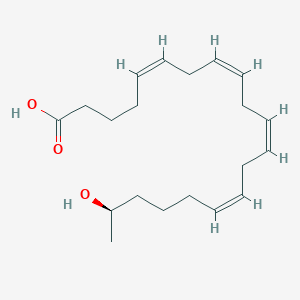

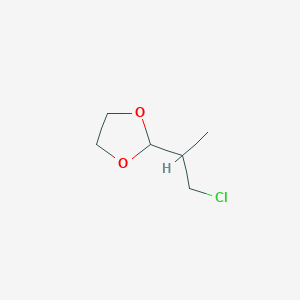
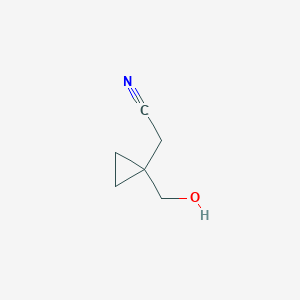




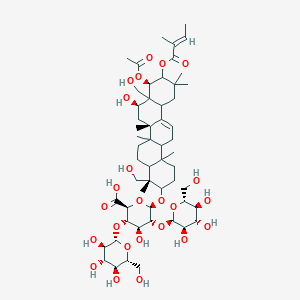
![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)

